REACTION_CXSMILES
|
C[Mg]Cl.[F:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][C:6]=1[O:13][CH3:14].[Cl-].[NH4+].[C:17](OCC)(=O)C>C1COCC1>[F:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]([OH:10])[CH3:17])=[CH:7][C:6]=1[O:13][CH3:14] |f:2.3|
|
Name
|
|
Quantity
|
7.8 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=O)C=C1)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the reaction solution was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
CUSTOM
|
Details
|
the organic layer was partitioned
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting organic layer was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (Carrier: Chromatorex™ NH, elution solvent: heptane-ethyl acetate system)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)C(C)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.65 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[Mg]Cl.[F:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][C:6]=1[O:13][CH3:14].[Cl-].[NH4+].[C:17](OCC)(=O)C>C1COCC1>[F:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]([OH:10])[CH3:17])=[CH:7][C:6]=1[O:13][CH3:14] |f:2.3|
|
Name
|
|
Quantity
|
7.8 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=O)C=C1)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the reaction solution was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
CUSTOM
|
Details
|
the organic layer was partitioned
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting organic layer was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (Carrier: Chromatorex™ NH, elution solvent: heptane-ethyl acetate system)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)C(C)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.65 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |